molecular formula C13H17ClN2O3S B1669666 Cyprazine CAS No. 22936-86-3

Cyprazine

Cat. No. B1669666
CAS RN: 22936-86-3
M. Wt: 227.69 g/mol
InChI Key: TYZHJGCYLYXPSB-UHFFFAOYSA-N
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Description

Cyprazine is a compound with the molecular formula C9H14ClN5 . It is also known by several synonyms such as Outfox, Cyprozine, and K 6295 .


Molecular Structure Analysis

The IUPAC name for Cyprazine is 6-chloro-4-N-cyclopropyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine . The InChIKey, which is a unique identifier for the compound, is OOHIAOSLOGDBCE-UHFFFAOYSA-N .

Scientific Research Applications

  • Pharmacokinetics and Metabolism Insights : Studies on antipsychotic drugs like perazine, a phenothiazine antipsychotic, provide insights into metabolic pathways involving cytochrome P450 enzymes, which are crucial for drug disposition. For instance, CYP3A4 and CYP2C9 play significant roles in the metabolism of perazine, suggesting that understanding these enzymes could be relevant for Cyprazine's scientific applications in drug metabolism and interaction studies (Störmer et al., 2000).

  • Drug Efficacy and Safety in Specific Conditions : Research on aripiprazole and tetrabenazine for treating Huntington's disease symptoms highlights the importance of evaluating drug efficacy and safety in neurological conditions. Such studies underscore the potential research applications of Cyprazine in exploring therapeutic options for neurological disorders, given its pharmacological properties (Brusa et al., 2009).

  • Applications in Veterinary Medicine : Research on micronized dosage forms of drugs like praziquantel and albendazole for treating bothriocephalosis in cyprinids indicates the potential of Cyprazine in veterinary medicine, especially in developing treatments for parasitic infections in fish. This study highlights the relevance of formulating effective and safe treatments for aquatic animals, suggesting a possible research avenue for Cyprazine in aquaculture health management (Vasilyeva & Skachkov, 2022).

  • Herbicide Monitoring and Environmental Studies : A study on monitoring the herbicide cyanazine through a DNA nanostructure biosensor demonstrates the scientific interest in detecting and quantifying environmental pollutants. Such research could be relevant for Cyprazine if its chemical structure or environmental impact shares similarities with cyanazine, highlighting its potential applications in environmental monitoring and safety assessments (Karimi-Maleh et al., 2021).

Safety And Hazards

The major hazards encountered in the use and handling of Cyprazine stem from its toxicologic properties. It is toxic by inhalation and ingestion. Exposure to this odorless, white crystalline substance may occur from its use as an herbicide. Effects from exposure may include shortness of breath, muscle spasms, ataxia, and anorexia .

properties

IUPAC Name

6-chloro-4-N-cyclopropyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6-3-4-6/h5-6H,3-4H2,1-2H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHIAOSLOGDBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NC2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040294
Record name 2- Chloro-4-cyclopropylamino-6-isopropylamino-s-triazine
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Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White odorless solid; [HSDB] White crystalline solid; [MSDSonline]
Record name Cyprazine
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Flash Point

325 °F (OPEN CUP), 156 °F (CLOSED CUP)
Record name CYPRAZINE
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Solubility

31570.0 ppm in acetonitrile at 25 °C; 15470.0 ppm in toluene at 25 °C; 7280.0 ppm in benzene at 25 °C; 2230.0 ppm in carbon tetrachloride at 25 °C; 10.0 ppm in n-hexane at 25 °C; 233429.0 ppm in dimethylformamide at 25 °C; 190710.0 ppm in acetic acid @ 25 °C; 142430.0 ppm in acetone @ 25 °C; 94290.0 ppm in ethyl acetate @ 25 °C; 73820.0 ppm in chloroform @ 25 °C; 52860.0 ppm in ethanol @ 25 °C, 6.9 ppm in water @ 25 °C; 195.4 ppm @ 40 °C
Record name CYPRAZINE
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Density

1.24 G/CU CM
Record name CYPRAZINE
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Vapor Pressure

0.0000003 [mmHg], 3X10-7 mm Hg @ 20 °C
Record name Cyprazine
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Mechanism of Action

... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the production of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disapperance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/, THE MODE OF ACTION ... APPEARS TO BE RELATED TO THEIR EXTREMELY EFFECTIVE INHIBITION OF PHOTOSYNTHESIS BY BLOCKING THE HILL REACTION STEP, WHICH IS PROBABLY THEIR PRIMARY MECHANISM OF ACTION. /TRIAZINES/, SINCE CHLOROSIS IS THE FIRST SIGN OF THE EFFECT OF TRIAZINES ON PLANTS, INTERFERENCE WITH CARBON DIOXIDE ASSIMILATION & SUGAR FORMATION CAN BE EXPECTED. STUDIES SHOWING THAT HILL REACTION IS INHIBITED CONFIRMED THIS. /TRIAZINES/
Record name CYPRAZINE
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Product Name

Cyprazine

Color/Form

WHITE CRYSTALS

CAS RN

22936-86-3
Record name Cyprazine
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Record name Cyprazine [ANSI:ISO]
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Record name 2- Chloro-4-cyclopropylamino-6-isopropylamino-s-triazine
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Record name 6-chloro-N-cyclopropyl-N'-isopropyl-1,3,5-triazine-2,4-diamine
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Record name CYPRAZINE
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Record name CYPRAZINE
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Melting Point

167 °C
Record name CYPRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1555
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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